2,2,2-Trifluoro-1-pyridin-2-YL-ethylamine oxalate
Overview
Description
2,2,2-Trifluoro-1-pyridin-2-YL-ethylamine oxalate is a chemical compound with the molecular formula C9H9F3N2O4. It is a derivative of pyridine, containing trifluoromethyl and ethylamine groups.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-pyridin-2-YL-ethylamine oxalate typically involves the reaction of 2,2,2-trifluoroethylamine with pyridine derivatives under specific conditions. One common method involves the use of oxalic acid to form the oxalate salt. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
2,2,2-Trifluoro-1-pyridin-2-YL-ethylamine oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2,2,2-Trifluoro-1-pyridin-2-YL-ethylamine oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-pyridin-2-YL-ethylamine oxalate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The ethylamine group can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-pyridin-2-YL-ethylamine oxalate can be compared with other similar compounds such as:
2,2,2-Trifluoroethylamine: A simpler compound with similar trifluoromethyl and ethylamine groups but without the pyridine ring.
2,2,2-Trifluoro-1-phenyl-ethylamine: Contains a phenyl group instead of a pyridine ring, leading to different chemical properties and applications.
2,2,2-Trifluoro-1-pyridin-2-yl-ethanol: Similar structure but with a hydroxyl group instead of an amine group, affecting its reactivity and applications
This compound’s unique combination of trifluoromethyl and pyridine groups, along with its ethylamine functionality, makes it distinct and valuable for various scientific and industrial applications.
Properties
IUPAC Name |
oxalic acid;2,2,2-trifluoro-1-pyridin-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.C2H2O4/c8-7(9,10)6(11)5-3-1-2-4-12-5;3-1(4)2(5)6/h1-4,6H,11H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUXECMEBRGKAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(F)(F)F)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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